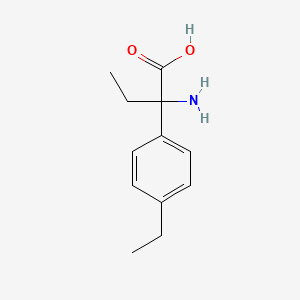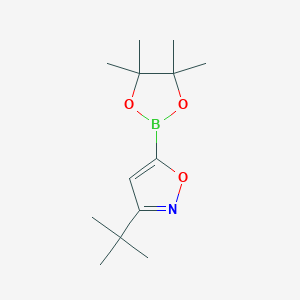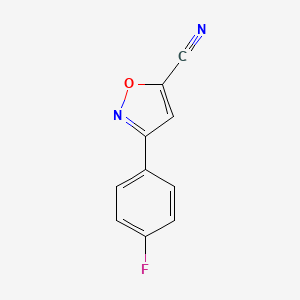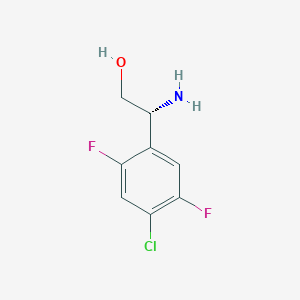
3-(Isoquinolin-5-yl)propanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Isoquinolin-5-yl)propanal is an organic compound with the molecular formula C12H11NO. It belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and materials science . The compound features an isoquinoline ring system attached to a propanal group, making it a valuable intermediate in the synthesis of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Isoquinolin-5-yl)propanal typically involves the following steps:
Pomeranz-Fritsch Reaction: This method involves the cyclization of benzylamine derivatives with glyoxal in the presence of an acid catalyst to form isoquinoline derivatives.
Pictet-Spengler Reaction: This approach uses β-arylethylamine and carbonyl compounds under acidic conditions to produce tetrahydroisoquinoline, which can be further oxidized to isoquinoline.
Gabriel-Colman Rearrangement: This method involves the rearrangement of phthalimide derivatives under strong alkaline conditions to form isoquinoline derivatives.
Industrial Production Methods
Industrial production of this compound often employs catalytic processes to enhance yield and selectivity. Metal catalysts such as palladium, copper, and nickel are commonly used in these processes to facilitate the cyclization and condensation reactions required for isoquinoline synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Isoquinolin-5-yl)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The isoquinoline ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used for substitution reactions on the isoquinoline ring.
Major Products Formed
Oxidation: 3-(Isoquinolin-5-yl)propanoic acid.
Reduction: 3-(Isoquinolin-5-yl)propanol.
Substitution: Various substituted isoquinoline derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-(Isoquinolin-5-yl)propanal has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory activities.
Organic Synthesis: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Materials Science: Isoquinoline derivatives are used in the development of organic semiconductors and light-emitting materials.
Wirkmechanismus
The mechanism of action of 3-(Isoquinolin-5-yl)propanal is primarily related to its interactions with biological targets such as enzymes and receptors. The isoquinoline ring system can interact with various molecular targets, leading to inhibition or activation of specific pathways. For example, isoquinoline derivatives have been shown to inhibit tyrosinase, an enzyme involved in melanin synthesis . Additionally, they can modulate neurotransmitter receptors, making them potential candidates for neurological research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Isoquinolin-5-yl)propanoic acid: This compound is structurally similar but contains a carboxylic acid group instead of an aldehyde group.
3-(Isoquinolin-5-yl)propanol: This compound is the reduced form of 3-(Isoquinolin-5-yl)propanal, containing an alcohol group.
Uniqueness
This compound is unique due to its aldehyde functional group, which makes it a versatile intermediate for further chemical modifications. Its ability to undergo various chemical reactions and its role as a precursor in the synthesis of biologically active compounds highlight its importance in both research and industrial applications .
Eigenschaften
Molekularformel |
C12H11NO |
|---|---|
Molekulargewicht |
185.22 g/mol |
IUPAC-Name |
3-isoquinolin-5-ylpropanal |
InChI |
InChI=1S/C12H11NO/c14-8-2-5-10-3-1-4-11-9-13-7-6-12(10)11/h1,3-4,6-9H,2,5H2 |
InChI-Schlüssel |
COUXWTUDXMJXBM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CN=C2)C(=C1)CCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-azaspiro[2.5]octane hydrochloride](/img/structure/B13561029.png)

![7-Oxa-2-azaspiro[3.5]nonane-2-carboxamide](/img/structure/B13561038.png)
![N-{2-[(2S)-2-(hydroxymethyl)morpholin-4-yl]phenyl}acetamide](/img/structure/B13561039.png)



![Tert-butyl 6-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13561056.png)

![1-(1,1-Dioxidothietan-3-yl)-6-fluoro-1H-benzo[d][1,2,3]triazole-5-carboxylic acid](/img/structure/B13561080.png)
![2'-methyl-6',7'-dihydro-2'H-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazole]-7'-ol](/img/structure/B13561096.png)

![{4H,5H,6H-cyclopenta[d][1,2]oxazol-3-yl}methanaminehydrochloride](/img/structure/B13561122.png)

